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A Comparative Guide for Researchers and Drug Development Professionals

Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has
demonstrated efficacy across a spectrum of hormone-sensitive conditions. This guide provides
a comprehensive cross-study analysis of its performance in different patient populations, with a
focus on advanced prostate cancer, uterine fibroids, and endometriosis. By presenting
guantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key
pathways, this document aims to be a valuable resource for researchers, scientists, and drug
development professionals.

Mechanism of Action: GhnRH Receptor Antagonism

Relugolix exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior
pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and follicle-
stimulating hormone (FSH), leading to a subsequent reduction in the production of testosterone
in men and estrogen in women.[1][2] This suppression of sex hormones is central to the
management of hormone-dependent diseases. Unlike GnRH agonists, which cause an initial
surge in LH and FSH, Relugolix leads to a rapid and direct suppression of these hormones.[3]
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Caption: Mechanism of action of Relugolix.
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Efficacy in Advanced Prostate Cancer: The HERO
Study

The HERO trial was a pivotal Phase 3 study that compared the efficacy and safety of oral
Relugolix to injectable leuprolide acetate, a GnRH agonist, in men with advanced prostate
cancer.[4]

Table 1: Efficacy of Relugolix vs. Leuprolide Acetate in Advanced Prostate Cancer (HERO
Study)

. . . Leuprolide Acetate
Efficacy Endpoint Relugolix (n=622) (n=308) p-value
n=

Sustained Castration

Rate (Testosterone <

96.7% 88.8% <0.0001
50 ng/dL through 48
weeks)
Castration Rate at

56.0% 0% <0.0001

Day 4

Profound Castration
Rate (Testosterone < 78.4% 1.0% <0.0001
20 ng/dL) at Day 15

PSA Response Rate
at Day 15

79.4% 19.8% <0.0001

Testosterone

Recovery to >280

ng/dL at 90 days after  54% 3% 0.002
discontinuation

(subset of patients)

A prespecified analysis of the HERO study also revealed a lower incidence of major adverse
cardiovascular events (MACE) in the Relugolix group (2.9%) compared to the leuprolide group
(6.2%).
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Efficacy in Uterine Fibroids: The LIBERTY 1 & 2
Trials

The LIBERTY 1 and 2 trials were replicate Phase 3 studies evaluating the efficacy and safety
of a once-daily combination therapy of Relugolix 40 mg with estradiol 1.0 mg and
norethindrone acetate 0.5 mg in women with heavy menstrual bleeding associated with uterine
fibroids.

Table 2: Efficacy of Relugolix Combination Therapy vs. Placebo in Uterine Fibroids (LIBERTY
1 & 2 Pooled Data)

Relugolix
Efficacy Endpoint Combination Placebo p-value
Therapy
LIBERTY 1 (n=129) (n=131)
Responder Rate at
73% 19% <0.0001
Week 241
LIBERTY 2 (n=128) (n=126)
Responder Rate at
71% 15% <0.0001
Week 241
Pooled Pain
Subpopulation
(n=277)
Minimal-to-no pain at
45.2% 13.9% <0.001

Week 242

1Responder rate was defined as a menstrual blood loss volume of less than 80 mL and a 50%
or greater reduction from baseline in menstrual blood loss volume. 2Defined as a maximum
numerical rating scale score of 1 or lower.

Long-term extension studies of the LIBERTY trials demonstrated sustained efficacy in reducing
menstrual blood loss for up to two years.
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Efficacy in Endometriosis: The SPIRIT 1 & 2 Trials

The SPIRIT 1 and 2 trials were two replicate Phase 3 studies that assessed the efficacy and
safety of once-daily Relugolix combination therapy (Relugolix 40 mg, estradiol 1.0 mg, and
norethindrone acetate 0.5 mg) in women with moderate to severe pain associated with
endometriosis.

Table 3: Efficacy of Relugolix Combination Therapy vs. Placebo in Endometriosis (SPIRIT 1 &
2 Data)

Relugolix
Efficacy Endpoint Combination Placebo p-value
Therapy
SPIRIT 1 (n=212) (n=212)
Dysmenorrhea
Responder Rate at 75% 27% <0.0001
Week 243
Non-Menstrual Pelvic
Pain Responder Rate 58% 40% <0.0001
at Week 243
SPIRIT 2 (n=206) (n=204)
Dysmenorrhea
Responder Rate at 75% 30% <0.0001
Week 243
Non-Menstrual Pelvic
Pain Responder Rate 66% 43% <0.0001

at Week 243

SResponder rates were based on a numerical rating scale for pain and the use of analgesic
medications.

An open-label extension study of the SPIRIT trials showed that the improvements in pain were
sustained for up to two years. A systematic review has suggested that both Relugolix and

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1679264?utm_src=pdf-body
https://www.benchchem.com/product/b1679264?utm_src=pdf-body
https://www.benchchem.com/product/b1679264?utm_src=pdf-body
https://www.benchchem.com/product/b1679264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

another GnRH antagonist, elagolix, are effective in reducing endometriosis-associated pain.

Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited in this guide.

HERO Study (Advanced Prostate Cancer)

Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.

Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one
year of androgen deprivation therapy.

Interventions:

o Relugolix: 120 mg orally once daily, following a single 360 mg loading dose.

o Leuprolide Acetate: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injection every 3
months.

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of
testosterone levels remaining below 50 ng/dL from day 29 through week 48.

Key Secondary Endpoints: Castration rates at various time points, profound castration rates,
PSA response, and testosterone recovery after treatment discontinuation.
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Patient Screening
(Androgen-Sensitive Advanced Prostate Cancer)

Randomization (2:1)

Relugolix Arm (n=622) Leuprolide Arm (n=308)

120 mg oral, once daily Depot injection, every 3 months

(48-Week Treatment Period)

Secondary Endpoint Analyses:

Primary Endpoint Analysis: - Early Castration Rates
Sustained Castration Rate - PSA Response
- Testosterone Recovery

Click to download full resolution via product page

Caption: Workflow of the HERO clinical trial.

LIBERTY 1 & 2 Trials (Uterine Fibroids)

« Study Design: Two replicate, Phase 3, multinational, randomized, double-blind, placebo-
controlled studies.

« Participants: Premenopausal women with heavy menstrual bleeding associated with uterine
fibroids.

¢ Interventions (24 weeks):

o Relugolix Combination Therapy: Relugolix 40 mg, estradiol 1 mg, and norethindrone

acetate 0.5 mg orally once daily.
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o Placebo.

e Primary Endpoint: The proportion of women who achieved a menstrual blood loss volume of
<80 mL and a =50% reduction from baseline in menstrual blood loss volume over the last 35
days of treatment.

o Key Secondary Endpoints: Changes in pain, amenorrhea rates, and hemoglobin levels.
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Patient Screening
(Uterine Fibroids & Heavy Menstrual Bleeding)

Randomization (1:1:1)

Delayed Relugolix Combination Therapy Arm

Relugolix Combination Therapy Arm Placebo Arm

(Relugolix monotherapy for 12 wks, then combination therapy)

>(24-Week Treatment Period}:

Secondary Endpoint Analyses:
- Pain Reduction
- Amenorrhea Rate

Primary Endpoint Analysis:
Responder Rate (Menstrual Blood Loss)
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Patient Screening
(Moderate to Severe Endometriosis Pain)

Randomization (1:1:1)

;

Delayed Relugolix Combination Therapy Arm
(Relugolix monotherapy for 12 wks, then combination therapy)

>(24-Week Treatment Period)<

Co-Primary Endpoint Analyses:
- Dysmenorrhea Responder Rate
- Non-Menstrual Pelvic Pain Responder Rate

Relugolix Combination Therapy Arm Placebo Arm

Secondary Endpoint Analyses:
- Dyspareunia
- Quality of Life

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Cross-Study Analysis of Relugolix Efficacy in Diverse
Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679264+#cross-study-analysis-of-relugolix-efficacy-
in-different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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